molecular formula C10H19BO2 B041783 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane CAS No. 126689-04-1

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane

Cat. No. B041783
M. Wt: 182.07 g/mol
InChI Key: SBMUAPREBINNKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar boronic esters typically involves rhodium-catalyzed hydroboration reactions. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone, showcasing the methodology that could be adapted for our compound (Coombs et al., 2006). Additionally, preparative synthesis via continuous flow has been demonstrated for similar compounds, highlighting a scalable and efficient approach (Fandrick et al., 2012).

Scientific Research Applications

Ethylene Action Inhibition

1-Methylcyclopropene (1-MCP) Research Applications Research on 1-Methylcyclopropene (1-MCP), a compound structurally related to the methylcyclopropyl group in the requested molecule, highlights its significant impact on delaying ripening and senescence in fruits and vegetables. This has been a pivotal area of study for improving the shelf life and maintaining the quality of produce post-harvest. 1-MCP operates by blocking ethylene receptors in plant tissues, thereby inhibiting the natural ripening processes initiated by ethylene. This mechanism has been extensively reviewed and applied across various fruits and vegetables to enhance their postharvest storage performance and quality retention (Watkins, 2006; Blankenship & Dole, 2003).

Boron-Containing Compounds in Medicinal Chemistry

Benzoxaborole-Based Therapeutic Applications Benzoxaboroles, incorporating a boron atom within a heterocyclic framework, have demonstrated a broad spectrum of therapeutic activities, ranging from antibacterial to antiviral and anti-inflammatory effects. This class of compounds, by virtue of the unique properties conferred by the boron atom, has been instrumental in the discovery of new drug candidates. Benzoxaboroles have been particularly noted for their application in the treatment of onychomycosis and atopic dermatitis, with ongoing research into their potential across various other conditions (Nocentini, Supuran, & Winum, 2018).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-8(2)9(3,4)13-11(12-8)10(5)6-7-10/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUAPREBINNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane

CAS RN

126689-04-1
Record name 4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane
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